N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a cyano group, a piperidine ring, and an amide linkage, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide typically involves multiple steps:
Formation of the cyano intermediate: The starting material, 1,2-dimethylpropylamine, is reacted with a cyanating agent such as cyanogen bromide (BrCN) under basic conditions to form the cyano intermediate.
Amidation reaction: The cyano intermediate is then subjected to an amidation reaction with 4-methylpiperidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyanation: Utilizing continuous flow reactors to efficiently produce the cyano intermediate.
Automated amidation: Employing automated systems for the amidation reaction to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the cyano group can yield primary amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Primary amines and their derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Pharmacology: Investigated for its potential as a ligand for various receptors, including opioid and nicotinic acetylcholine receptors.
Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide involves:
Molecular Targets: Binding to specific receptors or enzymes, modulating their activity.
Pathways Involved: Influencing signaling pathways related to neurotransmission, inflammation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylpiperidin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O/c1-11(2)15(5,10-16)17-14(19)13(4)18-8-6-12(3)7-9-18/h11-13H,6-9H2,1-5H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMCFMOLPVAWRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)C(=O)NC(C)(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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